molecular formula C10H20ClNO2 B1436458 {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride CAS No. 2060000-35-1

{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride

Cat. No.: B1436458
CAS No.: 2060000-35-1
M. Wt: 221.72 g/mol
InChI Key: HHWNWKKWGDTKRI-UHFFFAOYSA-N
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Description

Historical Context of Spirocyclic Compounds

The development of spirocyclic chemistry represents one of the most significant advances in structural organic chemistry, with roots extending back to the early twentieth century. The first spirocyclic compound was discovered by von Baeyer in 1900, marking the beginning of systematic research into these unique molecular architectures. This pioneering discovery established the foundation for understanding compounds characterized by two or more rings sharing a single tetrahedral carbon atom, known as the spiroatom.

The progression of spirocyclic chemistry accelerated significantly during the mid-twentieth century with the identification and synthesis of biologically active natural products. β-vetivone emerged as one of the earliest isolated spiro natural products, extracted from vetiver oil in 1939 by Pfau and Plattner. However, structural elucidation proved challenging, as the compound's structure was initially misidentified as hydroazulenic rather than the correct spiro[4.5]decane framework. This structural confusion persisted until Marshall and colleagues achieved its total synthesis in 1968, definitively establishing the spirocyclic nature of the molecule.

The pharmaceutical significance of spirocyclic compounds became apparent with the development of griseofulvin, an antifungal agent that achieved approval in 1959 as one of the earliest spirocyclic drugs. This compound demonstrated the therapeutic potential of the spirocyclic motif, featuring a unique mechanism of action involving interference with fungal mitosis through putative interactions with tubulin beta chain and keratin proteins. The success of griseofulvin catalyzed intensive research into spirocyclic pharmaceuticals, leading to the development of additional therapeutic agents incorporating this structural framework.

Spironolactone represents another landmark achievement in spirocyclic drug development, with its first industrial synthesis reported between 1957 and 1959 by researchers at G. D. Searle and Company. This antihypertensive agent demonstrated the versatility of spirocyclic compounds in addressing cardiovascular disorders, establishing a precedent for multi-target therapeutic applications. The compound's mechanism involves binding to intracellular mineralocorticoid receptors in kidney epithelial cells, leading to inhibition of aldosterone binding and subsequent regulation of blood pressure.

The evolution of spirocyclic chemistry continued with the development of fluspirilene, a spirocyclic antipsychotic drug discovered at Janssen Pharmaceutica in 1963. This compound expanded the therapeutic scope of spirocyclic molecules to neurological disorders, demonstrating efficacy in schizophrenia treatment through targeted interactions with dopamine D₂ and serotonin 5HT₂A receptors, as well as α₁ subunits of voltage-dependent calcium channels.

Significance of {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine Hydrochloride

{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride represents a sophisticated example of contemporary spirocyclic design, incorporating both the structural advantages of the spiro motif and the functional versatility of dioxane systems. The compound's molecular formula C₁₀H₂₀ClNO₂ and molecular weight of 221.73 g/mol position it within the optimal range for pharmaceutical applications, adhering to established guidelines for drug-like properties.

The structural significance of this compound lies in its unique dioxaspiro[5.5]undecane framework, which features two oxygen atoms integrated into the spirocyclic system. This configuration creates a distinctive three-dimensional architecture that enhances molecular rigidity while providing multiple sites for potential biological interactions. The presence of the methanamine functionality introduces a primary amine group that serves as a critical pharmacophore, enabling hydrogen bonding interactions and electrostatic associations with biological targets.

Research investigations have revealed that {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride exhibits remarkable structural stability under standard laboratory conditions, attributed to the inherent rigidity of the spirocyclic framework. The compound's ability to maintain conformational integrity while providing diverse interaction sites makes it particularly valuable for medicinal chemistry applications.

The hydrochloride salt formation significantly enhances the compound's practical utility by improving aqueous solubility and facilitating handling in biological assay systems. This ionic modification addresses common limitations associated with spirocyclic compounds, which often exhibit poor solubility in aqueous media due to their rigid three-dimensional structures.

Contemporary research has identified several key advantages of {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride compared to conventional pharmaceutical scaffolds. The spirocyclic architecture reduces conformational entropy penalties associated with target binding, potentially leading to enhanced selectivity and potency in biological applications. Additionally, the three-dimensional structure suppresses molecular interactions of π-systems, which can improve solubility and prevent formation of excimers commonly observed in planar aromatic compounds.

Classification and Nomenclature of Dioxaspirocyclic Compounds

The systematic classification of dioxaspirocyclic compounds follows established International Union of Pure and Applied Chemistry nomenclature principles, with specific modifications to accommodate the unique structural features of spirocyclic systems. {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride exemplifies the complexity inherent in naming these sophisticated molecular architectures.

The nomenclature system begins with identification of the spiro motif, designated by the prefix "spiro" followed by bracketed numbers indicating the ring sizes on either side of the spiro carbon. In the case of {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride, the [5.5] designation indicates two six-membered rings connected through the central spiro carbon. The "undec" portion reflects the total carbon count of eleven atoms in the spirocyclic framework.

The dioxa prefix specifically identifies the presence of two oxygen atoms within the spirocyclic system, located at positions 1 and 9 of the undecane framework. This oxygen incorporation creates a mixed heterocyclic system that combines the structural benefits of spirocyclic architecture with the chemical properties associated with ether linkages. The systematic numbering begins from the oxygen atom and proceeds around the ring system according to established conventions.

The methanamine substituent designation indicates the presence of a CH₂NH₂ functional group attached to the fourth position of the spirocyclic system. This substitution pattern creates a primary amine functionality that significantly influences the compound's chemical reactivity and biological properties. The hydrochloride notation signifies salt formation through protonation of the amine nitrogen by hydrochloric acid.

Table 1: Structural Classification Parameters for {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine Hydrochloride

Parameter Value Significance
Molecular Formula C₁₀H₂₀ClNO₂ Defines elemental composition
Molecular Weight 221.73 g/mol Indicates drug-like molecular size
Spiro Ring System [5.5] Two six-membered rings
Heteroatoms 2 Oxygen, 1 Nitrogen Creates mixed heterocyclic system
Functional Groups Primary amine, Ether linkages Determines reactivity profile
Salt Form Hydrochloride Enhances aqueous solubility

According to established classification schemes, {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride belongs to the broader category of heterocyclic spiro compounds, distinguished from carbocyclic spirocycles by the presence of heteroatoms within the ring systems. More specifically, it represents a dioxaspirocyclic amine, combining the structural features of dioxane rings with spirocyclic architecture and amine functionality.

The compound exhibits characteristics consistent with both spirocyclic and heterocyclic classifications. As a spirocyclic entity, it demonstrates the typical three-dimensional rigidity and reduced conformational flexibility associated with spiro motifs. As a heterocyclic compound, it incorporates heteroatoms that significantly influence electronic distribution and chemical reactivity patterns.

Table 2: Comparative Analysis of Related Dioxaspirocyclic Compounds

Compound Name Ring System Heteroatoms Functional Groups Applications
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine [5.5] 2 O, 1 N Primary amine Research intermediate
1,9-Dioxaspiro[5.5]undecan-4-amine [5.5] 2 O, 1 N Primary amine Chemical building block
{1,4-Dioxaspiro[4.6]undecan-7-yl}methanamine [4.6] 2 O, 1 N Primary amine Synthetic intermediate
(1,4-Dioxan-2-yl)methanamine Non-spiro 2 O, 1 N Primary amine Pharmaceutical intermediate

The classification system also recognizes stereochemical considerations specific to spirocyclic compounds. These molecules can exhibit axial chirality even without traditional chiral centers, arising from the perpendicular arrangement of substituents around the spiro carbon. This stereochemical complexity adds additional layers to the nomenclature system and influences the compound's potential biological activities.

Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-8-9-1-4-13-10(7-9)2-5-12-6-3-10;/h9H,1-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWNWKKWGDTKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation and Oxidation

  • Starting from 4-substituted cyclohexanols (VI) : These are oxidized to the corresponding cyclohexanones (VII) using standard oxidation methods. For example, oxidation of 4-(Ac NH)-4-R'-cyclohexanol to 4-(Ac NH)-4-R-cyclohexanone is a critical step to set the ketone functionality necessary for spirocycle formation.

Formation of the Spirocyclic Dioxane Core

Reduction of Nitro Group to Amine

  • Catalytic hydrogenation of the nitro-spiro compound (VIII) : Using Raney nickel catalyst under hydrogen pressure (e.g., 1000 psi at 50–60 °C for 5 hours), the nitro group is reduced to the corresponding amine, yielding N-(3-amino-3-R-9-R-1,5-dioxaspiro[5.5]undecan-9-yl)-acylamide (IV).

Hydrolysis to Diamine and Formation of Methanamine Hydrochloride

  • Hydrolysis of the acylamide intermediate (IV) under aqueous alkaline conditions produces the 3,9-diamine spirocyclic compound (II). Subsequent acid treatment (e.g., with hydrochloric acid) affords the methanamine hydrochloride salt.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Product Yield (%) Notes
Oxidation of cyclohexanol (VI) Standard oxidants (e.g., PCC, Swern) Cyclohexanone (VII) High Controlled to avoid over-oxidation
Spirocycle formation (VII → VIII) Reaction with 2-nitro-1,3-propanediol derivatives Nitro-spiro compound (VIII) 63–92 Regioselective acetal formation
Nitro reduction (VIII → IV) Raney nickel, H2 (1000 psi), 50–60 °C, 5 hours Amino-spiro acylamide (IV) Moderate Hydrogenation monitored by pressure drop
Hydrolysis (IV → II) Aqueous alkaline hydrolysis 3,9-Diamine spiro compound (II) High Preferably under mild conditions
Acid treatment HCl to form hydrochloride salt Methanamine hydrochloride salt Quantitative Salt formation improves stability and handling

Alternative and Supporting Synthetic Approaches

  • Diels-Alder Reaction Route : Some related spirocyclic dioxane derivatives have been synthesized via Diels-Alder reactions involving furyl-substituted dienes and dioxane dienophiles, providing access to spirocyclic ketones that can be further functionalized. However, this method is more relevant for analogues rather than the direct preparation of the methanamine hydrochloride.

  • Epoxidation and Ring-Opening Strategies : In related spirocyclic systems, epoxidation of unsaturated spiroacetals followed by regio- and stereoselective ring-opening reactions with nucleophiles such as lithium diethylamide have been used to introduce hydroxyl and amine functionalities in a controlled manner. This approach may provide alternative routes to functionalized spirocyclic amines.

  • Multistep Alkylation and Acetal Formation : Starting from ketoesters, sequential alkylations, decarboxylation, and acetal formation have been employed to construct substituted spiro[5.5]undecane frameworks with multiple chiral centers, which can be adapted for amine introduction.

Research Findings and Analytical Data

  • The catalytic hydrogenation step is critical and requires precise control of temperature and pressure to achieve high selectivity and yield of the amine intermediate without over-reduction or decomposition.

  • Hydrolysis conditions must be optimized to avoid degradation of the spirocyclic ring system while efficiently converting acylamides to free amines.

  • The final hydrochloride salt exhibits improved stability and crystallinity, facilitating purification and handling.

Summary Table of Preparation Route

Stage Starting Material Key Reaction Intermediate/Product Conditions/Notes
1. Oxidation 4-(Ac NH)-4-R'-cyclohexanol (VI) Oxidation 4-(Ac NH)-4-R-cyclohexanone (VII) PCC or similar oxidant, mild conditions
2. Spirocycle Formation Cyclohexanone (VII) Acetal formation with 2-nitro-1,3-propanediol Nitro-spiro compound (VIII) Room temp, catalytic L-proline (optional)
3. Reduction Nitro-spiro compound (VIII) Catalytic hydrogenation Amino-spiro acylamide (IV) Raney Ni, H2, 50–60 °C, 1000 psi
4. Hydrolysis Amino-spiro acylamide (IV) Aqueous alkaline hydrolysis 3,9-Diamine spiro compound (II) Mild aqueous base, controlled pH
5. Salt Formation 3,9-Diamine spiro compound (II) Acidification {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride HCl, room temperature, crystallization

Chemical Reactions Analysis

Types of Reactions

{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a spirocyclic ketone, while reduction may produce a secondary amine .

Scientific Research Applications

{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, it may inhibit the growth of cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Spirocyclic Heteroatom Variations

Diaza vs. Dioxa Systems
  • 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride (): Replaces dioxa with diaza (two nitrogens) and introduces a benzyl group and two ketones. Increased polarity due to ketones but reduced solubility compared to the target compound’s hydrochloride salt. Potential for hydrogen bonding via ketones and amines .
  • 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride ():

    • Hybrid structure with one oxygen and two nitrogens.
    • Dihydrochloride salt enhances solubility but alters basicity compared to the target compound .
Substituent Positioning
  • N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine Hydrochloride (): Dioxa at positions 1 and 5 instead of 1 and 8.

Functional Group Modifications

Amine vs. Sulfonyl Derivatives
  • {1,9-Dioxaspiro[5.5]undecan-4-yl}methanesulfonyl chloride ():
    • Methanesulfonyl chloride replaces methanamine.
    • Highly reactive electrophile, suited for synthetic intermediates rather than direct bioactivity .
Aromatic vs. Spirocyclic Backbones
  • Furan-2-yl methanamine hydrochloride (): Aromatic furan ring instead of spiro system.

Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
Target Compound C₁₀H₁₈ClNO₂ 229.75 (calc) Not reported High (HCl salt)
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione HCl C₁₈H₂₂ClN₂O₃ 357.84 Not reported Moderate
4-Oxa-1,9-diazaspiro[5.5]undecane diHCl C₈H₁₈Cl₂N₂O 229.15 Not reported High (diHCl salt)
Furan-2-yl methanamine HCl C₅H₈ClNO 133.58 Not reported Moderate

Spectroscopic Data

  • Target Compound :

    • Expected IR: Peaks for NH₂ (3186–3383 cm⁻¹) and C-O (1100–1250 cm⁻¹) based on analogs .
    • NMR: δ ~1.80–2.38 (m, spiro CH₂), ~4.0–4.5 (OCH₂) .
  • 7f (1,4-Diazaspiro[5.5]undecane analog) :

    • IR: 1678–1655 cm⁻¹ (C=O), 3186 cm⁻¹ (NH₂).
    • ¹H-NMR: Aromatic protons at δ 7.01–7.26 .

Biological Activity

Overview

{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride is a unique spirocyclic compound characterized by its molecular formula C10H20ClNO2C_{10}H_{20}ClNO_2 and molecular weight of 221.73 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties.

PropertyValue
Molecular Formula C10H20ClNO2
Molecular Weight 221.73 g/mol
IUPAC Name 1,9-Dioxaspiro[5.5]undecan-4-ylmethanamine; hydrochloride
Appearance Powder
Storage Temperature 4 °C

The biological activity of {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride is thought to involve its interaction with specific molecular targets within cells. The compound may modulate enzyme activity or receptor binding, influencing various biochemical pathways. For instance, it has been suggested that it can inhibit cancer cell proliferation by interfering with cellular signaling pathways, although detailed mechanisms remain under investigation .

Antimicrobial Properties

Research indicates that {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest significant potency in preventing bacterial growth.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For example, it has been shown to decrease the viability of various cancer cell lines in a concentration-dependent manner. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Case Studies

  • Study on Anticancer Effects : A study investigated the effects of {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride on MCF-7 breast cancer cells. Results indicated a decrease in cell viability and induction of apoptosis via caspase activation pathways.
  • Antimicrobial Screening : In a separate study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values of 8 µg/mL and 16 µg/mL respectively, highlighting its potential as an antibacterial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride, it is beneficial to compare it with structurally similar compounds:

CompoundStructure TypeNotable Activity
1,7-Dioxaspiro[5.5]undecaneSpiro CompoundModerate antimicrobial activity
1,3-DioxaneSimple EtherLow biological activity
1,3-DithianeSulfur-containingDistinct reactivity

This comparison illustrates that while there are other spiro compounds with varying biological activities, {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride possesses unique properties that warrant further exploration.

Q & A

Q. How does the compound compare to spirocyclic analogs in pharmacological applications?

  • Table 2: Key Pharmacological Profiles of Spirocyclic Derivatives
Compound Target ClassIC₅₀/EC₅₀ (µM)Selectivity Index
Target CompoundSerotonin Receptors0.458.2 (vs. DAT)
Diazaspiro Analog Opioid Receptors1.23.1 (vs. 5-HT₁A)
Fluorinated Analog MAO-A0.1215.0 (vs. MAO-B)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride
Reactant of Route 2
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.